3,7-Dimethyl-2H-1-benzopyran-2-one
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Overview
Description
3,7-Dimethyl-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. 3,7-Dimethyl-2H-chromen-2-one, in particular, has garnered interest due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .
Industrial Production Methods: In industrial settings, the synthesis of 3,7-dimethyl-2H-chromen-2-one often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents, recyclable catalysts, and reactions in aqueous media to reduce reaction time and byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
3,7-Dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
3,7-Dimethyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
3-Methyl-2H-chromen-2-one: Similar in structure but with different biological activities.
7-Hydroxy-2H-chromen-2-one: Known for its potent anticoagulant properties.
4-Methyl-2H-chromen-2-one: Exhibits strong antioxidant activity.
The uniqueness of 3,7-dimethyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89228-71-7 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3 |
InChI Key |
FGOJVYKXEHPRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origin of Product |
United States |
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